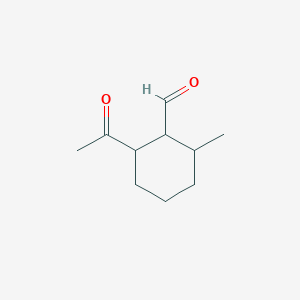
2-Acetyl-6-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-6-methylcyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with an acetyl group at the second position, a methyl group at the sixth position, and an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 6-methylcyclohexanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Acetyl-6-methylcyclohexane-1-carboxylic acid.
Reduction: 2-Acetyl-6-methylcyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-6-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This reaction is significant in biological systems where the compound can interact with amino acids and proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Acetylcyclohexane-1-carbaldehyde: Lacks the methyl group at the sixth position.
6-Methylcyclohexane-1-carbaldehyde: Lacks the acetyl group at the second position.
Cyclohexane-1-carbaldehyde: Lacks both the acetyl and methyl groups.
Uniqueness
2-Acetyl-6-methylcyclohexane-1-carbaldehyde is unique due to the presence of both the acetyl and methyl groups on the cyclohexane ring
Properties
CAS No. |
90486-71-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-acetyl-6-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7-4-3-5-9(8(2)12)10(7)6-11/h6-7,9-10H,3-5H2,1-2H3 |
InChI Key |
FRZGWYDJSQUBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



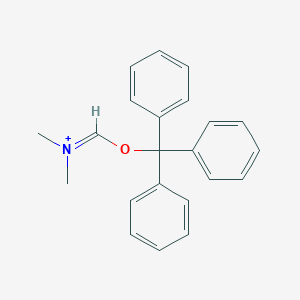

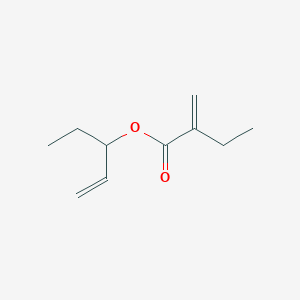
![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
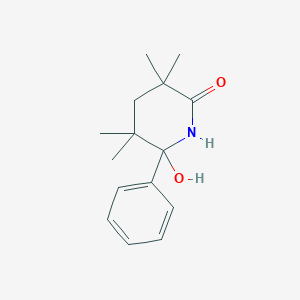
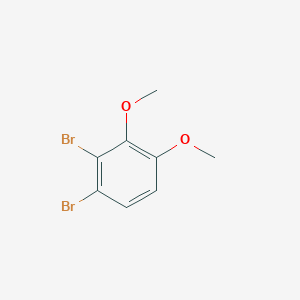
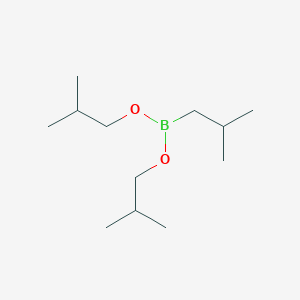
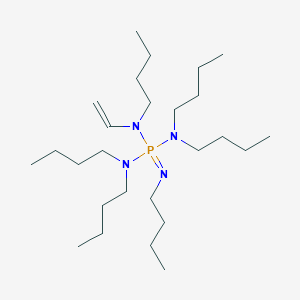

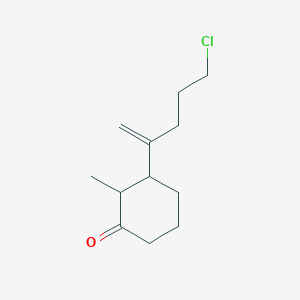
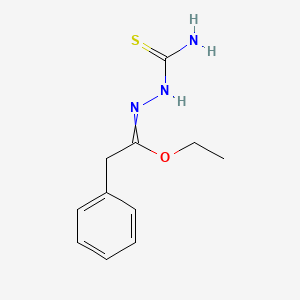
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
